Lysozym

Übersicht

Beschreibung

It is a glycoside hydrolase that catalyzes the hydrolysis of β(1→4) linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan, a major component of the bacterial cell wall . This hydrolysis compromises the integrity of bacterial cell walls, causing lysis of the bacteria . Lysozyme is abundant in secretions such as tears, saliva, human milk, and mucus .

Wissenschaftliche Forschungsanwendungen

Lysozyme has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Lysozyme, also known as muramidase or N-acetylmuramoyl-hydrolase, primarily targets the peptidoglycan component of the bacterial cell wall . Peptidoglycan is a major structural component of the cell walls of bacteria, especially Gram-positive bacteria . The enzyme specifically hydrolyzes the (1→4)-β-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan .

Mode of Action

Lysozyme functions by hydrolyzing glycosidic bonds in peptidoglycans . It binds the peptidoglycan molecule in the prominent cleft between its two domains and attacks peptidoglycans . This hydrolysis compromises the integrity of bacterial cell walls, causing lysis of the bacteria .

Biochemical Pathways

The biochemical pathway of lysozyme involves the hydrolysis of (1→4)-β-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in a peptidoglycan and between N-acetyl-D-glucosamine residues in chitodextrins . This hydrolysis compromises the integrity of bacterial cell walls, causing lysis of the bacteria .

Pharmacokinetics

It is known that lysozyme is abundant in various secretions including tears, saliva, human milk, and mucus . It is also present in cytoplasmic granules of the macrophages and the polymorphonuclear neutrophils (PMNs) . Large amounts of lysozyme can be found in egg white .

Result of Action

The result of lysozyme’s action is the lysis of bacteria. By hydrolyzing the peptidoglycan component of the bacterial cell wall, lysozyme compromises the integrity of the cell wall, leading to bacterial cell death . This makes lysozyme an important part of the innate immune system .

Action Environment

The action of lysozyme can be influenced by various environmental factors. For instance, hen egg white lysozyme is thermally stable, with a melting point reaching up to 72 °C at pH 5.0 . Lysozyme in human milk loses activity very quickly at that temperature . Hen egg white lysozyme maintains its activity in a large range of pH (6–9) . The isoelectric point of human milk lysozyme is 10.5–11 . These factors can influence the action, efficacy, and stability of lysozyme.

Biochemische Analyse

Biochemical Properties

Lysozyme hydrolyzes glycosidic bonds in peptidoglycans, which are major components of gram-positive bacterial cell walls. Specifically, it breaks the (1→4)-β-linkages between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues. This hydrolysis compromises bacterial cell wall integrity, leading to bacterial lysis .

Cellular Effects

Lysozyme not only directly lyses bacteria but also modulates the host immune response. Its degradation of bacteria enhances the release of bacterial products, including peptidoglycan (PG), which activates pattern recognition receptors in host cells .

Molecular Mechanism

Lysozyme’s active site binds the peptidoglycan molecule, attacking the glycosidic bonds between NAM and the fourth carbon atom of NAG. It also interacts with chitin, although less effectively than true chitinases. The enzyme’s catalytic power arises from steric strain on the bound substrate and electrostatic stabilization of an oxo-carbenium intermediate .

Temporal Effects in Laboratory Settings

Lysozyme stability varies over time. In laboratory studies, consider its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo settings .

Dosage Effects in Animal Models

Describe how lysozyme’s effects vary with different dosages in animal models. Threshold effects and any toxic or adverse effects at high doses should be discussed .

Metabolic Pathways

Explore the metabolic pathways involving lysozyme. Consider enzymes or cofactors it interacts with, as well as effects on metabolic flux or metabolite levels .

Remember that lysozyme is encoded by the LYZ gene in humans and is closely related to α-lactalbumin in sequence and structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lysozyme is typically extracted from natural sources rather than synthesized chemically. The most common source is hen egg white, from which lysozyme can be purified through crystallization and dialysis . The enzyme is a single-chain polypeptide of 129 amino acids, cross-linked with four disulfide bridges .

Industrial Production Methods

Industrial production of lysozyme involves the extraction from hen egg whites using solvent-free methods to ensure high purity and safety . The process includes steps such as homogenization, filtration, and crystallization to isolate and purify the enzyme .

Analyse Chemischer Reaktionen

Types of Reactions

Lysozyme primarily undergoes hydrolysis reactions, specifically targeting the β(1→4) glycosidic bonds in peptidoglycan . This hydrolytic activity is crucial for its antimicrobial properties.

Common Reagents and Conditions

The enzyme is active over a broad pH range (6.0–9.0) and is inhibited by indole derivatives and surface-active agents such as sodium dodecyl sulfate . It is also inhibited by high concentrations of sodium chloride .

Major Products Formed

The primary product of lysozyme’s hydrolytic activity is the breakdown of peptidoglycan into smaller glycan fragments, leading to the lysis of bacterial cells .

Vergleich Mit ähnlichen Verbindungen

Lysozyme is part of the glycoside hydrolase family 22, which includes other enzymes such as α-lactalbumin . Similar compounds include:

Chitinase: Hydrolyzes glycosidic bonds in chitin, a component of fungal cell walls.

Lysostaphin: Specifically targets the cell walls of Staphylococcus bacteria.

Lysozyme is unique in its broad-spectrum antimicrobial activity and its presence in various bodily secretions, making it a crucial component of the innate immune system .

Eigenschaften

IUPAC Name |

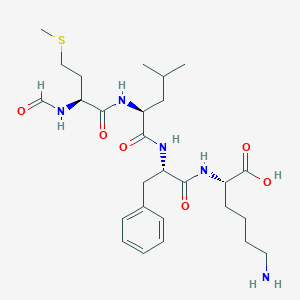

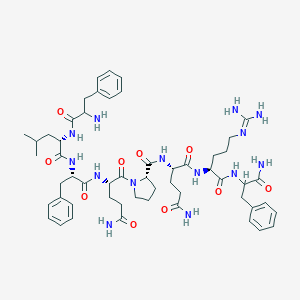

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H159N37O23/c1-11-50(8)77(132-72(139)46-120-81(145)63(32-33-70(101)137)124-88(152)69-31-21-39-136(69)93(157)68(43-73(140)141)131-84(148)62(29-19-37-116-98(109)110)125-90(154)75(48(4)5)135-91(155)76(49(6)7)133-80(144)57(100)24-16-34-113-95(103)104)92(156)126-60(27-17-35-114-96(105)106)82(146)121-51(9)78(142)129-66(41-54-45-119-59-26-15-13-23-56(54)59)87(151)134-74(47(2)3)89(153)122-52(10)79(143)128-65(40-53-44-118-58-25-14-12-22-55(53)58)85(149)123-61(28-18-36-115-97(107)108)83(147)130-67(42-71(102)138)86(150)127-64(94(158)159)30-20-38-117-99(111)112/h12-15,22-23,25-26,44-45,47-52,57,60-69,74-77,118-119H,11,16-21,24,27-43,46,100H2,1-10H3,(H2,101,137)(H2,102,138)(H,120,145)(H,121,146)(H,122,153)(H,123,149)(H,124,152)(H,125,154)(H,126,156)(H,127,150)(H,128,143)(H,129,142)(H,130,147)(H,131,148)(H,132,139)(H,133,144)(H,134,151)(H,135,155)(H,140,141)(H,158,159)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t50-,51-,52-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-,75-,76-,77-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCXKXFAOCLSRV-RYLVIXIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H159N37O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2235.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Odorless; [Aldon MSDS] | |

| Record name | Lysozyme | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9001-63-2 | |

| Record name | Lysozyme | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lysozyme | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.